(1,3,4-Thiadiazol-2-yl)boronic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

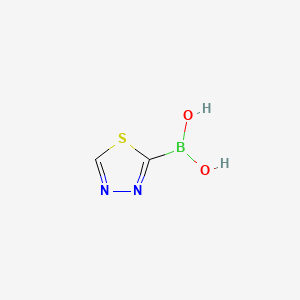

(1,3,4-Thiadiazol-2-yl)boronic acid is a heterocyclic compound that contains both a thiadiazole ring and a boronic acid functional group The thiadiazole ring is a five-membered ring consisting of three carbon atoms, one nitrogen atom, and one sulfur atom The boronic acid group is characterized by the presence of a boron atom bonded to two hydroxyl groups

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One common method involves the reaction of hydrazonoyl halides with potassium thiocyanate, thiosemicarbazide, or carbon disulfide to form the thiadiazole ring . The boronic acid group can then be introduced through a Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid derivative in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of (1,3,4-Thiadiazol-2-yl)boronic acid may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions

(1,3,4-Thiadiazol-2-yl)boronic acid undergoes various types of chemical reactions, including:

Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction of the thiadiazole ring can lead to the formation of thiadiazoline derivatives.

Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: The Suzuki-Miyaura coupling reaction typically requires a palladium catalyst, a base (e.g., potassium carbonate), and an aryl halide.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiadiazoline derivatives.

Substitution: Various aryl-substituted thiadiazole derivatives.

Aplicaciones Científicas De Investigación

(1,3,4-Thiadiazol-2-yl)boronic acid has a wide range of applications in scientific research, including:

Mecanismo De Acción

The mechanism of action of (1,3,4-Thiadiazol-2-yl)boronic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, which is a key feature in its biological activity .

Comparación Con Compuestos Similares

Similar Compounds

1,2,3-Thiadiazole: Another isomer of thiadiazole with different electronic properties and reactivity.

1,2,4-Thiadiazole: Known for its use in pharmaceuticals and agrochemicals.

1,2,5-Thiadiazole: Less common but still of interest in certain chemical applications.

Uniqueness

(1,3,4-Thiadiazol-2-yl)boronic acid is unique due to the presence of both the thiadiazole ring and the boronic acid group, which confer distinct chemical reactivity and potential for diverse applications. Its ability to participate in Suzuki-Miyaura coupling reactions makes it particularly valuable in organic synthesis .

Actividad Biológica

(1,3,4-Thiadiazol-2-yl)boronic acid is a compound that has garnered attention due to its diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The 1,3,4-thiadiazole scaffold is known for its significant pharmacological potential, including anti-inflammatory, anticancer, antimicrobial, and antiviral activities. The incorporation of a boronic acid group enhances its biological profile by facilitating interactions with various biological targets. This section provides an overview of the biological activities associated with this compound.

2.1 Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of this compound derivatives. For instance, compounds derived from this scaffold have been shown to inhibit prostaglandin E2 (PGE2) biosynthesis effectively. One study reported that certain derivatives exhibited IC50 values in the nanomolar range against PGE2 synthesis in macrophage cell lines . This suggests a promising avenue for developing new anti-inflammatory drugs.

2.2 Anticancer Properties

The anticancer potential of this compound has been extensively studied. A notable investigation demonstrated that specific derivatives could induce apoptosis in various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). The mechanism involves the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression . Table 1 summarizes the cytotoxic effects observed in different cancer cell lines.

| Compound | Cell Line | GI50 (µg/mL) | Mechanism |

|---|---|---|---|

| 2g | MCF-7 | 10 | CDK9 inhibition |

| 1 | HCT116 | 3.29 | Apoptosis induction |

| 2 | H460 | 10 | Cell cycle arrest |

2.3 Antimicrobial Activity

The antimicrobial efficacy of this compound has also been documented. Studies indicate that derivatives exhibit significant activity against both Gram-positive and Gram-negative bacteria. For example, certain compounds have shown potent inhibition against Staphylococcus aureus and Escherichia coli, making them potential candidates for developing new antibiotics .

2.4 Antiviral Effects

Emerging research suggests that this compound may possess antiviral properties as well. Some derivatives have been evaluated for their ability to inhibit viral replication in vitro, indicating a possible role in treating viral infections .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : Many derivatives act as inhibitors of key enzymes involved in inflammatory pathways and cancer progression.

- Cell Cycle Modulation : Compounds have been shown to influence cell cycle dynamics by targeting CDKs and other regulatory proteins.

- Apoptosis Induction : Certain derivatives promote programmed cell death in cancer cells through various signaling pathways.

4. Case Studies

Several case studies illustrate the potential of this compound in therapeutic applications:

- A study demonstrated that a specific derivative significantly reduced tumor growth in a mouse model of breast cancer when administered at low doses .

- Another investigation found that a novel derivative exhibited remarkable anti-inflammatory effects comparable to dexamethasone in animal models .

5. Conclusion

This compound represents a promising compound with diverse biological activities. Its potential as an anti-inflammatory agent and anticancer drug highlights the importance of further research into its mechanisms and applications. Continued exploration may lead to the development of novel therapeutics targeting various diseases.

Propiedades

IUPAC Name |

1,3,4-thiadiazol-2-ylboronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3BN2O2S/c6-3(7)2-5-4-1-8-2/h1,6-7H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTWLNBOWOIMULV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=NN=CS1)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3BN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.94 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.